molecular formula C6H4BrClN4 B13918870 7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine

7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine

Cat. No.: B13918870
M. Wt: 247.48 g/mol
InChI Key: PNZOJDPSUQMIIK-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique structure combining bromine, chlorine, and methyl groups on an imidazo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Cyclization Reactions: The imidazo[2,1-f][1,2,4]triazine core can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or ligand in studies involving protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the imidazo[2,1-f][1,2,4]triazine core

Properties

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

IUPAC Name

7-bromo-4-chloro-2-methylimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H4BrClN4/c1-3-10-5(8)6-9-2-4(7)12(6)11-3/h2H,1H3

InChI Key

PNZOJDPSUQMIIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CN=C2C(=N1)Cl)Br

Origin of Product

United States

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